molecular formula C7H15BrO B13217789 1-Bromo-4-methoxy-2-methylpentane

1-Bromo-4-methoxy-2-methylpentane

Cat. No.: B13217789
M. Wt: 195.10 g/mol
InChI Key: RZCLJVYKXNJEPC-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-methylpentane can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2-methylpentane using bromine or a brominating agent such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: 4-Methoxy-2-methylpentanol.

    Elimination: 4-Methoxy-2-methylpentene.

    Oxidation: 4-Methoxy-2-methylpentanal or 4-Methoxy-2-methylpentanone.

Scientific Research Applications

1-Bromo-4-methoxy-2-methylpentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-methylpentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    1-Bromo-4-methylpentane: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxy-2-methylpentane: Lacks the bromine atom, affecting its chemical behavior.

    1-Bromo-2-methylpentane: Different position of the bromine atom, resulting in distinct chemical properties.

Uniqueness: 1-Bromo-4-methoxy-2-methylpentane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-4-methoxy-2-methylpentane

InChI

InChI=1S/C7H15BrO/c1-6(5-8)4-7(2)9-3/h6-7H,4-5H2,1-3H3

InChI Key

RZCLJVYKXNJEPC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)OC)CBr

Origin of Product

United States

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